molecular formula C13H16FNO B2670825 1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone CAS No. 28698-48-8

1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone

Cat. No.: B2670825
CAS No.: 28698-48-8
M. Wt: 221.275
InChI Key: AOKPJIGYKRAPCQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone typically involves the reaction of 3-fluoro-4-piperidin-1-ylbenzaldehyde with an appropriate reagent to introduce the ethanone group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

Chemical Reactions Analysis

1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme interactions and receptor binding.

    Medicine: Research into potential therapeutic applications, although it is not currently used in clinical settings.

    Industry: Limited use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and piperidine ring play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone can be compared to other similar compounds, such as:

    1-(3-Chloro-4-piperidin-1-ylphenyl)ethanone: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Methyl-4-piperidin-1-ylphenyl)ethanone: Similar structure but with a methyl group instead of fluorine.

    1-(3-Hydroxy-4-piperidin-1-ylphenyl)ethanone: Similar structure but with a hydroxyl group instead of fluorine.

The uniqueness of this compound lies in its specific fluorine substitution, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-(3-fluoro-4-piperidin-1-ylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-10(16)11-5-6-13(12(14)9-11)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKPJIGYKRAPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320597
Record name 1-(3-fluoro-4-piperidin-1-ylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805368
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

28698-48-8
Record name 1-(3-fluoro-4-piperidin-1-ylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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